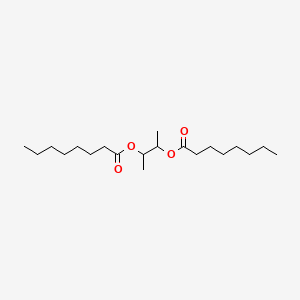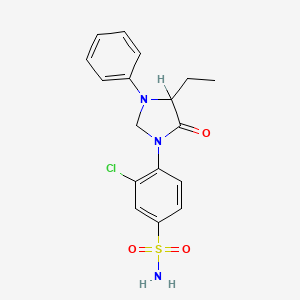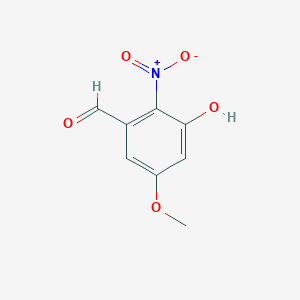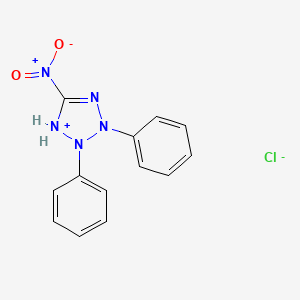
2,3-Butanediol dioctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butanediol dioctanoate: is an ester derivative of 2,3-butanediol, where the hydroxyl groups of 2,3-butanediol are esterified with octanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-butanediol dioctanoate typically involves the esterification of 2,3-butanediol with octanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and sustainability of the process. Additionally, the separation and purification of the ester product can be achieved through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3-Butanediol dioctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,3-butanediol and octanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Oxidation and Reduction: While the ester itself is relatively stable, the 2,3-butanediol moiety can undergo oxidation to form butanone or reduction to form butane.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 2,3-Butanediol and octanoic acid.
Transesterification: New esters and alcohols.
Oxidation: Butanone.
Reduction: Butane.
Scientific Research Applications
2,3-Butanediol dioctanoate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a solvent in organic reactions.
Biology: Investigated for its potential as a bio-based plasticizer and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in the manufacturing of flexible plastics.
Mechanism of Action
The mechanism by which 2,3-butanediol dioctanoate exerts its effects is primarily through its interactions with other molecules. As an ester, it can participate in esterification and transesterification reactions, altering the chemical properties of the compounds it interacts with. In biological systems, its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
2,3-Butanediol diacetate: An ester of 2,3-butanediol with acetic acid.
2,3-Butanediol dipropionate: An ester of 2,3-butanediol with propionic acid.
2,3-Butanediol dibutyrate: An ester of 2,3-butanediol with butyric acid.
Comparison: 2,3-Butanediol dioctanoate is unique due to the longer carbon chain of octanoic acid, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This results in variations in solubility, melting point, and hydrophobicity, making it suitable for specific applications where longer-chain esters are preferred.
Properties
CAS No. |
65861-64-5 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-octanoyloxybutan-2-yl octanoate |
InChI |
InChI=1S/C20H38O4/c1-5-7-9-11-13-15-19(21)23-17(3)18(4)24-20(22)16-14-12-10-8-6-2/h17-18H,5-16H2,1-4H3 |
InChI Key |
HGIBOQOHNCCCOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)

![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)

![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)







